molecular formula C6H7ClN2OS B14679005 N-(5-Chlorothiophen-2-yl)-N'-methylurea CAS No. 37108-63-7

N-(5-Chlorothiophen-2-yl)-N'-methylurea

Cat. No.: B14679005
CAS No.: 37108-63-7
M. Wt: 190.65 g/mol
InChI Key: FDJMVQYYVNOFJD-UHFFFAOYSA-N
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Description

N-(5-Chlorothiophen-2-yl)-N'-methylurea is a urea derivative characterized by a 5-chlorothiophene moiety linked to a methyl-substituted urea group. Urea derivatives are widely studied for their pesticidal, herbicidal, and pharmaceutical activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. The 5-chlorothiophen-2-yl group introduces a heterocyclic aromatic system with a chlorine substituent, which may enhance lipophilicity and electronic effects compared to phenyl-based analogs.

Properties

CAS No.

37108-63-7

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-methylurea

InChI

InChI=1S/C6H7ClN2OS/c1-8-6(10)9-5-3-2-4(7)11-5/h2-3H,1H3,(H2,8,9,10)

InChI Key

FDJMVQYYVNOFJD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chlorothiophen-2-yl)-N’-methylurea typically involves the reaction of 5-chlorothiophene-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chlorothiophene-2-amine and methyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 5-chlorothiophene-2-amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. .

Industrial Production Methods

In an industrial setting, the production of N-(5-Chlorothiophen-2-yl)-N’-methylurea may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chlorothiophen-2-yl)-N’-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield thiophene derivatives with different substituents, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiophene derivatives .

Mechanism of Action

The mechanism of action of N-(5-Chlorothiophen-2-yl)-N’-methylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, leading to its therapeutic effects.

    Pathways Involved: The exact pathways depend on the specific application of the compound. .

Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

Chlorinated Aryl vs. Heterocyclic Systems
  • Monuron (N’-(4-chlorophenyl)-N,N-dimethylurea, ):

    • Substituent: 4-chlorophenyl.
    • Key Differences: The benzene ring in monuron provides a planar aromatic system, whereas the thiophene in the target compound introduces sulfur-mediated electronic effects (e.g., resonance donation) and slight ring distortion.
    • Biological Impact: Monuron acts as a herbicide by inhibiting photosynthesis. The 5-chlorothiophene in the target compound may alter binding affinity to biological targets due to sulfur’s electronegativity and reduced symmetry compared to benzene .
  • Metobromuron (N’-(4-bromophenyl)-N-methoxy-N-methylurea, ):

    • Substituent: 4-bromophenyl.
    • Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance hydrophobic interactions. The thiophene’s smaller size in the target compound could improve membrane permeability .
Heterocyclic Analog: 5-Chlorothiophene vs. Pyridinyl
  • Acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide, ): Substituent: Chloropyridinyl. Key Differences: The pyridine nitrogen introduces strong electron-withdrawing effects, increasing polarity.

Urea Substituent Variations

Methyl vs. Methoxy or Larger Alkyl Groups
  • Linuron Metabolite (N-(3,4-dichlorophenyl)-N´-methylurea, ): Substituent: Methyl on urea. Similarity: Both compounds feature a methyl group on the urea nitrogen, which may slow metabolic degradation compared to unsubstituted ureas.
  • N,N-Dibutyl-N'-(5-chloro-2-methylphenyl)urea ():

    • Substituent: Dibutyl on urea.
    • Key Difference: Larger alkyl chains enhance lipophilicity but may reduce water solubility. The target compound’s methyl group offers a balance between solubility and membrane penetration .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Functional Groups
N-(5-Chlorothiophen-2-yl)-N'-methylurea Not reported ~200.67 (calc.) 5-chlorothiophene, methylurea
Monuron () 174–176 198.65 4-chlorophenyl, dimethylurea
5a (Sulfonamide analog, ) 180–182 327.4 Sulfonamide, butyramide

The higher melting points of sulfonamide analogs (e.g., 180–182°C for 5a, ) suggest that replacing the sulfonamide with a urea group (as in the target compound) may reduce thermal stability due to weaker intermolecular interactions .

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